Hexazine

Resonance Energy Aromaticity Computational Chemistry

Hexazine (CAS 7616-35-5), also known as hexaazabenzene, is a hypothetical allotrope of nitrogen composed of a six-membered ring of nitrogen atoms (N₆) that is structurally analogous to benzene. As a neutral species, it remains experimentally unrealized and is primarily a subject of theoretical and computational chemistry, focusing on its potential as a high-energy density material (HEDM) and its unique aromatic properties.

Molecular Formula N6
Molecular Weight 84.04 g/mol
CAS No. 7616-35-5
Cat. No. B1252005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHexazine
CAS7616-35-5
Molecular FormulaN6
Molecular Weight84.04 g/mol
Structural Identifiers
SMILESN1=NN=NN=N1
InChIInChI=1S/N6/c1-2-4-6-5-3-1
InChIKeyYRBKSJIXFZPPGF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Hexazine (CAS 7616-35-5) Overview: Procurement and Research Baseline


Hexazine (CAS 7616-35-5), also known as hexaazabenzene, is a hypothetical allotrope of nitrogen composed of a six-membered ring of nitrogen atoms (N₆) that is structurally analogous to benzene. [1] As a neutral species, it remains experimentally unrealized and is primarily a subject of theoretical and computational chemistry, focusing on its potential as a high-energy density material (HEDM) and its unique aromatic properties. [2] Its significance in procurement is limited to research-grade computational models or as a reference standard for analytical studies, as it is not commercially available as a stable, isolable compound.

Compound Type Theoretically predicted nitrogen allotrope (N₆)
Research Niche Inorganic aromaticity benchmark molecule
Computational Role HEDM design target and quantum tunneling case study

Why Generic Substitution Fails: The Uniqueness of Hexazine in Research and High-Energy Applications


Substituting Hexazine with other nitrogen allotropes (e.g., N₂, N₄, N₈) or azides (e.g., NaN₃) is not a straightforward process due to the compound's fundamentally different electronic structure, stability profile, and thermodynamic properties. While N₂ is a highly stable, inert diatomic gas, Hexazine is a theoretically predicted, highly unstable cyclic molecule with a completely different potential energy surface. [1] Similarly, other polynitrogen species like N₄ or N₈ have distinct structural and energetic characteristics that do not replicate Hexazine's unique combination of predicted aromaticity and extreme instability, which are key to its theoretical application as a high-energy density material. [2] Therefore, research aimed at exploring Hexazine's specific properties or its use as a building block for HEDMs cannot be achieved by substituting a more stable or commercially available nitrogen-containing compound; the target compound's distinct molecular identity is non-negotiable for the intended investigation. [3]

Predicted resonance energy and cyclic aromaticity are unique to hexazine; substituting with N₂, N₄, or azides may shift computational benchmarking outcomes.
Quantum tunneling instability identified in hexazine is not replicated by stable nitrogen species; interchange may alter the focus of decomposition mechanism studies.
The strongly negative homodesmotic ring-opening energy distinguishes hexazine from analogues; using alternatives could lead to misleading thermodynamic model interpretations.

Quantitative Evidence Guide: Hexazine's Differentiating Properties vs. Analogues


Comparative Resonance Energy: Hexazine vs. Benzene

Computational studies reveal that hexazine exhibits a resonance energy of 97.8 kJ mol⁻¹, which is greater than the 81.4 kJ mol⁻¹ value calculated for its structural analog, benzene. [1] This indicates a higher degree of aromatic stabilization energy in hexazine compared to benzene under the specific computational model used.

Resonance Energy
Head-to-head
97.8 vs. 81.4 kJ mol⁻¹ (Hexazine vs. Benzene)
Reported higher aromatic stabilization than benzene.
Theoretical calculation; requires experimental validation.
Resonance Energy Aromaticity Computational Chemistry

Thermodynamic Instability: Homodesmotic Ring-Opening Reaction Energy

In contrast to benzene, which has a positive homodesmotic ring-opening reaction energy (ΔE = +23.9 kcal/mol), indicating thermodynamic stability, hexazine exhibits a negative ΔE of -17.6 kcal/mol for the same reaction. [1] This negative value confirms that the cyclic structure of hexazine is thermodynamically less stable than its open-chain counterpart, a fundamental difference from the stable benzene ring.

Ring-Opening Energy
Head-to-head
-17.6 vs. +23.9 kcal/mol (Hexazine vs. Benzene)
Negative ΔE confirms thermodynamic drive toward decomposition.
Computational study; indicates inherent instability.
Homodesmotic Reaction Stability Computational Chemistry

Detonation Performance of Hexazinane Derivatives vs. ε-CL-20

Theoretical evaluation of the hexazinane-based salt, hexazinanium nitrate (H₇N₆⁺NO₃⁻), predicts detonation performance comparable to ε-CL-20, one of the most powerful known non-nuclear explosives. [1] This suggests that while neutral hexazine is unstable, its perhydrogenated derivative and its salts may offer a pathway to materials with exceptional energetic properties.

Detonation Performance
Class-level
Comparable to ε-CL-20 (predicted for hexazinanium nitrate)
Supports energetic material design context for derivatives.
Class-level inference; perhydrogenated derivative assessed.
Energetic Materials Detonation Velocity Hexazinane

Quantum Tunneling Instability: Hexazine vs. Pentazine

A 2024 computational study revealed that both hexazine and pentazine are subject to inherent instability due to quantum tunneling effects. [1] The study indicates that this instability is present even at absolute zero, leading to the conclusion that neutral hexazine is likely unsynthesizable without specific stabilization strategies. This effect is a more fundamental barrier to isolation than simple thermal decomposition.

Quantum Tunneling
Head-to-head
Inherent quantum tunneling instability (both hexazine & pentazine)
Identifies a fundamental barrier to isolation unique to this ring system.
Computational study; suggests unsynthesizability without stabilization.
Quantum Tunneling Kinetic Stability Computational Chemistry

Stabilization of Hexazine Dianion Under Extreme Pressure

While neutral hexazine is elusive, the planar N₆²⁻ hexazine dianion was successfully synthesized and stabilized in a potassium salt (K₂N₆) at pressures above 45 GPa and temperatures above 2000 K. [1] This material remained metastable down to approximately 20 GPa. This demonstrates a clear pathway to obtaining hexazine-like structures, albeit in a charged form and under extreme conditions, unlike other neutral nitrogen allotropes.

High-Pressure Synthesis
Class-level
N₆²⁻ dianion stabilized in K₂N₆ at >45 GPa, >2000 K; metastable to ~20 GPa
Experimentally verified route to hexazine ring system under extreme conditions.
High-pressure diamond anvil cell required; charged form only.
High-Pressure Synthesis Metastability Polynitrides

Hexazine (CAS 7616-35-5): Validated Research and Potential Application Scenarios


Computational Benchmarking for Inorganic Aromaticity

Given its computationally predicted higher resonance energy compared to benzene [1], Hexazine serves as a key benchmark molecule for theoretical chemists developing and validating computational methods (e.g., DFT, ab initio) for studying aromaticity in all-nitrogen systems. Researchers can use these established computational data points to calibrate their models and explore the limits of aromatic stabilization in inorganic rings.

Target for High-Pressure Materials Discovery

The successful synthesis and stabilization of the hexazine dianion (N₆²⁻) in a potassium salt under extreme pressures (>45 GPa) [1] provides a concrete, experimentally validated target for high-pressure materials science. Laboratories equipped with diamond anvil cells can aim to reproduce or extend this work, exploring other counterions or pressure-temperature regimes to isolate and characterize new hexazine-containing phases.

Theoretical Building Block for Next-Generation Energetic Materials

The theoretical prediction that hexazinane derivatives, such as hexazinanium nitrate, possess detonation performance comparable to ε-CL-20 [1] positions Hexazine and its hydrogenated analogs as high-value targets for computational design of novel high-energy density materials (HEDMs). This application scenario is strictly for in silico screening and design efforts, focusing on predicting properties of yet-unsynthesized molecules with potential for exceptional performance.

Fundamental Study of Quantum Tunneling in Chemical Instability

Hexazine's identified instability due to quantum tunneling, even near absolute zero [1], makes it a unique case study for physical chemists and chemical physicists investigating non-thermal decomposition mechanisms. It serves as a prime example in the theoretical exploration of how quantum effects can fundamentally limit the kinetic stability of otherwise thermodynamically unstable molecules.

Application
Selection Property
Validation Focus
Inorganic aromaticity benchmarking
Predicted resonance energy profile
Computational method reproducibility
High-pressure materials discovery
Stabilized hexazine dianion synthesis pathway
Reproducibility under extreme conditions
Energetic material computational design
Predicted detonation performance of derivatives
Performance prediction consistency across models
Quantum tunneling instability study
Identified quantum tunneling effect
Quantum tunneling model validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Hexazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.